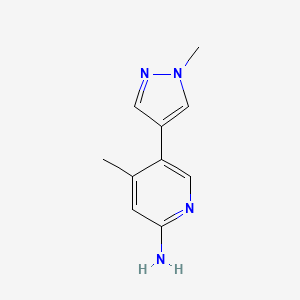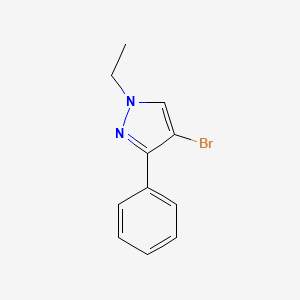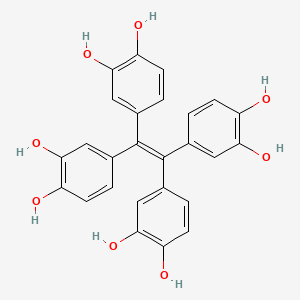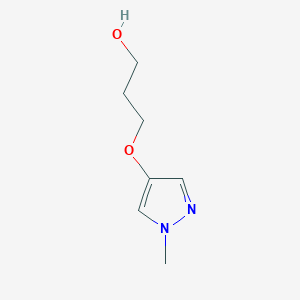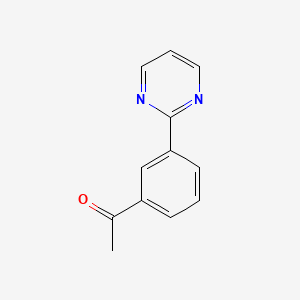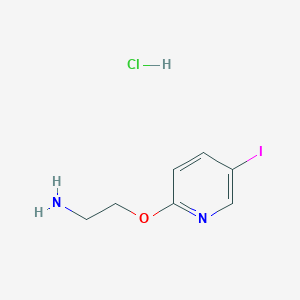
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10IN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride typically involves the reaction of 5-iodo-2-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with an amine group.
Oxidation Reactions: Products include oxidized forms of the compound, such as nitro derivatives.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Aplicaciones Científicas De Investigación
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Bromopyridin-2-yl)oxy)ethan-1-amine hydrochloride
- 2-((5-Chloropyridin-2-yl)oxy)ethan-1-amine hydrochloride
- 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine hydrochloride
Uniqueness
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding. This property can be exploited in the design of new molecules with tailored chemical and biological activities .
Propiedades
Fórmula molecular |
C7H10ClIN2O |
|---|---|
Peso molecular |
300.52 g/mol |
Nombre IUPAC |
2-(5-iodopyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9IN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H |
Clave InChI |
UIYDKTRTDFKKIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



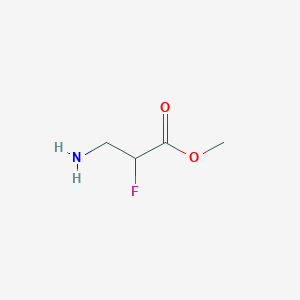

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)


